2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide
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Overview
Description
2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a benzenesulfonamide core substituted with two methoxy groups at the 2 and 5 positions and a phenylethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzenesulfonyl chloride and 1-phenylethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.
Procedure: The 2,5-dimethoxybenzenesulfonyl chloride is added to a solution of 1-phenylethylamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours.
Workup: After the reaction is complete, the mixture is quenched with water, and the organic layer is separated. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonamide or the aromatic ring.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Substitution: Products with different functional groups replacing the methoxy groups.
Oxidation: Oxidized derivatives of the aromatic ring or the sulfonamide group.
Reduction: Reduced forms of the sulfonamide or the aromatic ring.
Hydrolysis: Breakdown products of the sulfonamide bond.
Scientific Research Applications
2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting sulfonamide-sensitive enzymes or receptors.
Materials Science: The compound’s structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of sulfonamide compounds on biological systems, including enzyme inhibition and protein binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The methoxy and phenylethyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethoxybenzenesulfonamide: Lacks the phenylethyl group, which may affect its biological activity and binding properties.
N-(1-phenylethyl)benzenesulfonamide: Lacks the methoxy groups, potentially altering its chemical reactivity and interaction with biological targets.
2,5-dimethoxy-N-methylbenzenesulfonamide: Contains a methyl group instead of the phenylethyl group, which may influence its pharmacokinetic properties.
Uniqueness
2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide is unique due to the combination of methoxy and phenylethyl groups, which confer specific chemical and biological properties. This combination can enhance the compound’s ability to interact with certain molecular targets, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-12(13-7-5-4-6-8-13)17-22(18,19)16-11-14(20-2)9-10-15(16)21-3/h4-12,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGAUGUCOZJNSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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